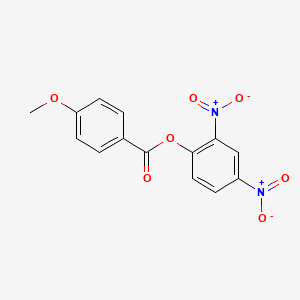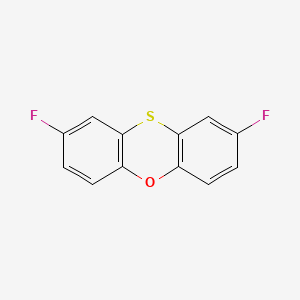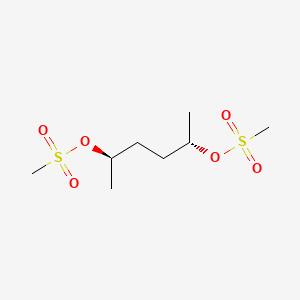
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is an organic compound with the molecular formula C8H18O6S2. It is a derivative of 2,5-Hexanediol, where the hydroxyl groups are replaced by methanesulfonate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- typically involves the reaction of 2,5-Hexanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
2,5-Hexanediol+2CH3SO2Cl→2,5-Hexanediol, dimethanesulfonate+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 2,5-Hexanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed back to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 2,5-Hexanediol.
Hydrolysis: The major product is 2,5-Hexanediol.
Aplicaciones Científicas De Investigación
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biomolecular condensates and their role in cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- involves its interaction with biomolecular condensates in cells. These condensates are dynamic compartments that play a role in various cellular processes such as transcriptional control, stress response, and quality control of proteins. The compound targets these condensates, affecting their formation and function.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Hexanediol: The parent compound with hydroxyl groups instead of methanesulfonate groups.
1,6-Hexanediol, dimethanesulfonate: A similar compound with a different carbon chain length.
2,5-Dimethyl-2,5-hexanediol: A compound with methyl groups instead of hydrogen atoms on the carbon chain.
Uniqueness
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to interact with biomolecular condensates sets it apart from other similar compounds.
Propiedades
Número CAS |
33447-91-5 |
|---|---|
Fórmula molecular |
C8H18O6S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
[(2R,5S)-5-methylsulfonyloxyhexan-2-yl] methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3/t7-,8+ |
Clave InChI |
JDZNTUQRMDAIRO-OCAPTIKFSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
SMILES canónico |
CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



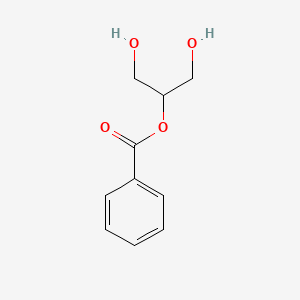
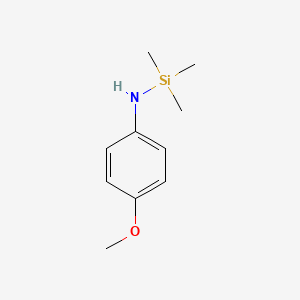
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

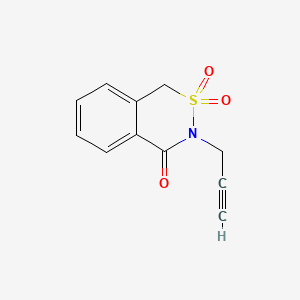
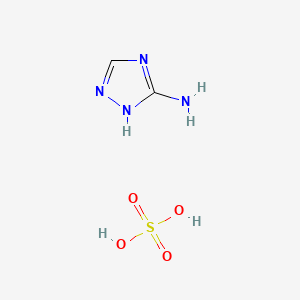
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
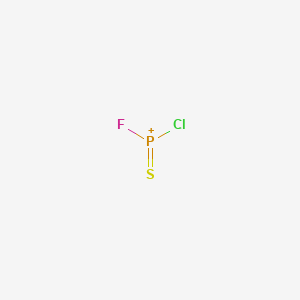
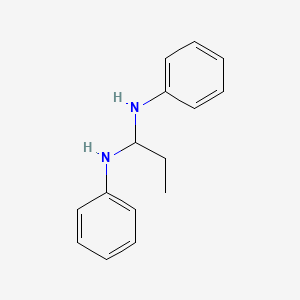
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

